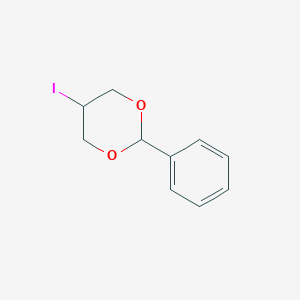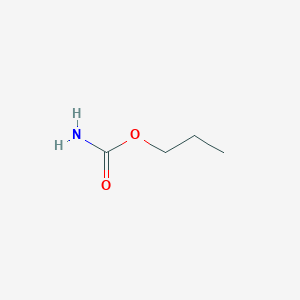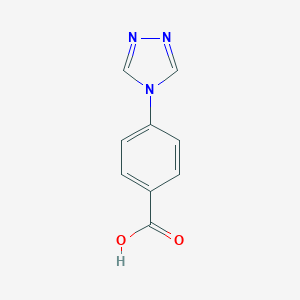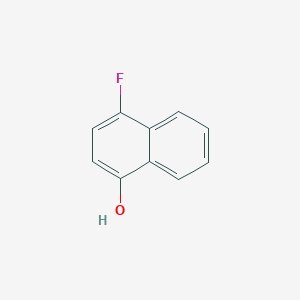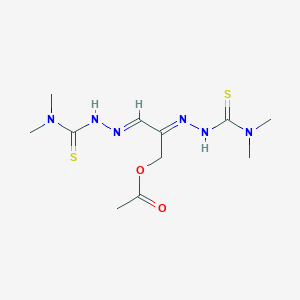
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a metal chelator that has been shown to have anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) involves chelation of metal ions such as iron and copper. Metal ions are essential for the growth and proliferation of cancer cells, viruses, and bacteria. By chelating these metal ions, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) inhibits the growth and proliferation of these cells and organisms.
Biochemical and Physiological Effects:
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body. It has also been shown to inhibit the replication of viruses and the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all types of cancer cells, viruses, and bacteria. Additionally, its mechanism of action may not be fully understood, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) research. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for potential clinical use.
Méthodes De Synthèse
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) can be synthesized using a simple two-step method. In the first step, 4,4-dimethylthiosemicarbazone is reacted with acetylacetone to form the intermediate, acetylacetone bis(4,4-dimethylthiosemicarbazone). In the second step, the intermediate is oxidized using hydrogen peroxide to form the final product, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone).
Applications De Recherche Scientifique
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has antibacterial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.
Propriétés
Numéro CAS |
140158-63-0 |
|---|---|
Nom du produit |
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) |
Formule moléculaire |
C11H20N6O2S2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
[(2Z,3E)-2,3-bis(dimethylcarbamothioylhydrazinylidene)propyl] acetate |
InChI |
InChI=1S/C11H20N6O2S2/c1-8(18)19-7-9(13-15-11(21)17(4)5)6-12-14-10(20)16(2)3/h6H,7H2,1-5H3,(H,14,20)(H,15,21)/b12-6+,13-9- |
Clé InChI |
OHHLVDZVXTYCKD-AAVBEOHCSA-N |
SMILES isomérique |
CC(=O)OC/C(=N\NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
SMILES canonique |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Synonymes |
acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) Cu-DM-Ac DM-Ac Zn-DM-Ac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

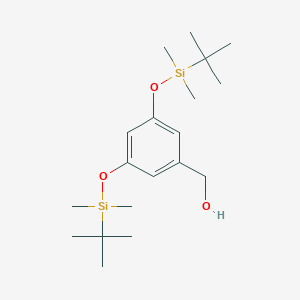
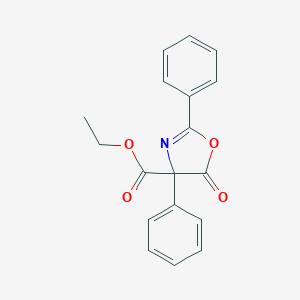



![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
